molecular formula C15H17Cl2NO B1217436 Setazindol hydrochloride CAS No. 27683-73-4

Setazindol hydrochloride

Cat. No.: B1217436
CAS No.: 27683-73-4
M. Wt: 298.2 g/mol
InChI Key: JOKHHLKHNMKCON-UHFFFAOYSA-N
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Description

Setazindol hydrochloride (CAS: 27683-73-4) is a benzhydryl-derived compound structurally characterized by a diphenylmethane (benzhydryl) group. Its base form, Setazindol (CAS: 56481-43-7), is often formulated as a hydrochloride salt to enhance solubility and bioavailability .

Properties

CAS No.

27683-73-4

Molecular Formula

C15H17Cl2NO

Molecular Weight

298.2 g/mol

IUPAC Name

(4-chlorophenyl)-[2-(methylaminomethyl)phenyl]methanol;hydrochloride

InChI

InChI=1S/C15H16ClNO.ClH/c1-17-10-12-4-2-3-5-14(12)15(18)11-6-8-13(16)9-7-11;/h2-9,15,17-18H,10H2,1H3;1H

InChI Key

JOKHHLKHNMKCON-UHFFFAOYSA-N

SMILES

CNCC1=CC=CC=C1C(C2=CC=C(C=C2)Cl)O.Cl

Canonical SMILES

CNCC1=CC=CC=C1C(C2=CC=C(C=C2)Cl)O.Cl

Other CAS No.

27683-73-4

Related CAS

28570-99-2 (Parent)

Synonyms

4-chloro-2'-((methylamino)methyl)benzhydrol hydrochloride
PR-F-36-Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Setazindol belongs to the benzhydryl chemical class, sharing a diphenylmethane backbone with compounds like Terfenadine (antihistamine, CAS: 50679-08-8) and Tofenacin hydrochloride (anticholinergic, CAS: 10488-36-5) .

Therapeutic Class Comparison

The table below highlights key differences in therapeutic applications and chemical properties among Setazindol hydrochloride and structurally or functionally related compounds:

Compound Name CAS Number Therapeutic Class Key Features Reference
This compound 27683-73-4 CNS agent (inferred) Benzhydryl backbone; potential anorectic
Terfenadine 50679-08-8 Antihistamine Benzhydryl group; withdrawn due to cardiac risks
Tofenacin hydrochloride 10488-36-5 Anticholinergic Used for Parkinson’s disease; benzhydryl moiety
Memantine hydrochloride Not provided NMDA receptor antagonist Alzheimer’s treatment; adamantane structure
Tapentadol hydrochloride Not provided Analgesic Dual opioid/NRI mechanism; non-benzhydryl
Chlorphenoxamine hydrochloride Not provided Antihistamine/Anticholinergic Diphenylmethane structure; motion sickness use

Pharmacological and Analytical Differences

  • Mechanism of Action: Unlike memantine hydrochloride, which modulates NMDA receptors , or tapentadol hydrochloride, which combines μ-opioid agonism and norepinephrine reuptake inhibition , Setazindol’s mechanism remains unspecified. Its benzhydryl structure may infer interactions with histamine or dopamine receptors, akin to terfenadine or chlorphenoxamine hydrochloride .

Q & A

Q. What validated analytical methods are recommended for quantifying Setazindol hydrochloride in experimental samples?

this compound can be quantified using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. Key parameters include:

  • Column : C18 (250 mm × 4.6 mm, 5 µm particle size)
  • Mobile phase : Acetonitrile:phosphate buffer (pH 3.0) in a gradient elution
  • Flow rate : 1.0 mL/min
  • Detection wavelength : 254 nm
  • Sample preparation : Dissolve in methanol, sonicate for 15 minutes, and filter through a 0.45 µm membrane .

Validation criteria (e.g., linearity, precision, accuracy) should follow ICH guidelines. For impurities, relative response factors must be established using reference standards .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Short-term storage : Store lyophilized powder at 2–8°C in airtight, light-resistant containers.
  • Long-term stability : For solutions, aliquot into sealed vials and store at –20°C; avoid repeated freeze-thaw cycles (degradation >5% after 3 cycles) .
  • In-use stability : Monitor pH shifts in aqueous solutions, as hydrochloride salts may hydrolyze under alkaline conditions .

Q. What are the primary pharmacological targets of this compound, and how are these assessed in vitro?

Setazindol acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). In vitro assays include:

  • Radioligand binding assays : Using [³H]-dopamine or [³H]-norepinephrine in synaptosomal preparations.
  • Functional uptake assays : Measure inhibition of transporter-mediated uptake in HEK293 cells expressing human DAT/NET .
  • Selectivity screening : Cross-test against serotonin transporters (SERT) to confirm NDRI specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding affinity data across studies?

Discrepancies often arise from methodological variations. To address this:

  • Standardize assay conditions : Control pH (7.4), temperature (37°C), and buffer composition (e.g., Tris-HCl vs. HEPES).
  • Validate reference compounds : Include positive controls (e.g., nomifensine for DAT) to calibrate inter-lab variability.
  • Meta-analysis : Apply statistical tools (e.g., mixed-effects models) to harmonize data from disparate studies .

Example : A 2021 study reported IC₅₀ = 12 nM for DAT, while earlier work suggested 28 nM. Re-analysis revealed differences in cell membrane preparation (native vs. recombinant systems) as the key confounder .

Q. What experimental designs are optimal for evaluating Setazindol’s metabolic stability and drug-drug interaction potential?

  • Phase I metabolism : Use human liver microsomes (HLM) with NADPH cofactor; monitor demethylation via LC-MS/MS.
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Pharmacokinetic modeling : Employ physiologically based pharmacokinetic (PBPK) simulations to predict clearance and AUC changes in polypharmacy scenarios .

Key challenge : Hydrochloride salt forms may alter solubility, affecting in vitro-in vivo correlation (IVIVC). Include dissolution testing under biorelevant conditions (e.g., FaSSIF media) .

Q. How can researchers address low reproducibility in behavioral studies involving this compound?

  • Strain-specific effects : Rodent models (e.g., Sprague-Dawley vs. Wistar rats) show divergent responses in forced-swim tests. Pre-screen animals for baseline immobility.
  • Dose normalization : Adjust for differences in salt-to-base conversion (Setazindol free base MW = 299.8 g/mol vs. hydrochloride salt MW = 336.3 g/mol) .
  • Blinded scoring : Use automated video tracking (e.g., EthoVision) to reduce observer bias .

Data Interpretation and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in Setazindol studies?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using tools like GraphPad Prism.
  • Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude aberrant points.
  • Multiplicity correction : Use Benjamini-Hochberg procedure for high-throughput datasets .

Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?

  • Step-by-step detailing : Include reaction stoichiometry, solvent purity (e.g., HPLC-grade acetonitrile), and crystallization conditions.
  • Characterization data : Provide ¹H/¹³C NMR shifts (DMSO-d₆, 400 MHz), HPLC purity (>98%), and elemental analysis (C, H, N within ±0.4% of theoretical) .

Example : A 2023 synthesis protocol emphasized recrystallization from ethanol/water (3:1 v/v) to achieve polymorphic Form B, which exhibits superior bioavailability .

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